2-(Benzylthio)-5-nitrobenzaldehyde
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Overview
Description
2-(Benzylthio)-5-nitrobenzaldehyde is an organic compound characterized by the presence of a benzylthio group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-5-nitrobenzaldehyde typically involves the reaction of 5-nitro-2-chlorobenzaldehyde with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
5-nitro-2-chlorobenzaldehyde+benzyl mercaptanK2CO3,DMFthis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-(Benzylthio)-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Benzylthio)-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antifungal and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-nitrobenzaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The benzylthio group may also contribute to the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
2-(Benzylthio)benzaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
5-Nitro-2-chlorobenzaldehyde:
2-(Benzylthio)-5-aminobenzaldehyde: The reduced form of 2-(Benzylthio)-5-nitrobenzaldehyde, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both benzylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzylsulfanyl-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMUQNZNYZPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627986 |
Source
|
Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-43-0 |
Source
|
Record name | 5-Nitro-2-[(phenylmethyl)thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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